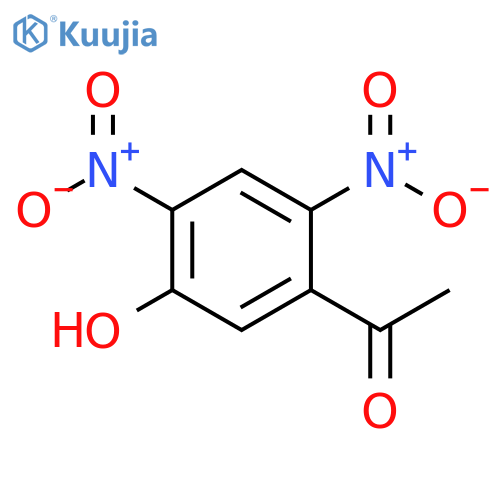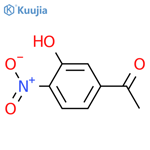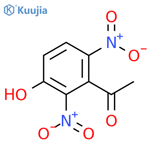- An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1H NMR, ACS Symposium Series, 2021, 1376, 67-78
Cas no 22633-36-9 (1-(5-Hydroxy-2,4-dinitrophenyl)ethanone)

1-(5-Hydroxy-2,4-dinitrophenyl)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(5-Hydroxy-2,4-dinitrophenyl)ethanone
- Ethanone, 1-(5-hydroxy-2,4-dinitrophenyl)-
-
- インチ: 1S/C8H6N2O6/c1-4(11)5-2-8(12)7(10(15)16)3-6(5)9(13)14/h2-3,12H,1H3
- InChIKey: DBLCFWHEUQYVIV-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC(O)=C([N+]([O-])=O)C=C1[N+]([O-])=O)C
じっけんとくせい
- 密度みつど: 1.580±0.06 g/cm3(Predicted)
- ふってん: 401.7±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.13±0.24(Predicted)
1-(5-Hydroxy-2,4-dinitrophenyl)ethanone 合成方法
ごうせいかいろ 1
1.2 Reagents: Nitric acid Solvents: Water ; 0 °C; 30 min, 60 °C
1-(5-Hydroxy-2,4-dinitrophenyl)ethanone Raw materials
1-(5-Hydroxy-2,4-dinitrophenyl)ethanone Preparation Products
1-(5-Hydroxy-2,4-dinitrophenyl)ethanone 関連文献
-
1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
1-(5-Hydroxy-2,4-dinitrophenyl)ethanoneに関する追加情報
Introduction to 1-(5-Hydroxy-2,4-dinitrophenyl)ethanone (CAS No. 22633-36-9)
1-(5-Hydroxy-2,4-dinitrophenyl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 22633-36-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This review provides an in-depth exploration of its chemical properties, synthetic pathways, and emerging applications, particularly in the context of medicinal chemistry and biotechnology.
The molecular structure of 1-(5-Hydroxy-2,4-dinitrophenyl)ethanone consists of a carbonyl group (C=O) attached to a benzene ring substituted with hydroxyl and two nitro groups at the 2- and 4-positions. This arrangement imparts unique reactivity and electronic characteristics, making it a valuable intermediate in various chemical transformations. The presence of both electron-withdrawing nitro groups and an electron-donating hydroxyl group creates a balance that influences its interaction with biological systems.
In recent years, 1-(5-Hydroxy-2,4-dinitrophenyl)ethanone has garnered attention due to its potential applications in drug discovery and material science. Its aromatic system serves as a scaffold for designing molecules with specific biological activities. For instance, derivatives of this compound have been explored as precursors for kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The hydroxyl and nitro functionalities provide multiple sites for chemical modification, enabling the synthesis of structurally diverse analogs with tailored pharmacological properties.
One of the most compelling aspects of 1-(5-Hydroxy-2,4-dinitrophenyl)ethanone is its role in the development of photoactive compounds. The nitro groups enhance its absorbance in the ultraviolet and visible regions, making it suitable for applications in photodynamic therapy (PDT) and photocatalysis. Recent studies have demonstrated its efficacy in generating reactive oxygen species (ROS), which can selectively target pathological cells without harming healthy tissues. This property is particularly relevant in oncology research, where targeted phototherapy is being refined to improve treatment outcomes.
The synthesis of 1-(5-Hydroxy-2,4-dinitrophenyl)ethanone typically involves nitration of 5-hydroxybenzaldehyde followed by condensation with an appropriate carbonyl precursor. Advances in synthetic methodologies have enabled more efficient and scalable production processes. For example, catalytic hydrogenation techniques have been employed to reduce nitro groups to amines, expanding the library of possible derivatives. These improvements are critical for translating laboratory findings into industrial applications.
From a computational chemistry perspective, 1-(5-Hydroxy-2,4-dinitrophenyl)ethanone has been studied to understand its electronic structure and intermolecular interactions. Density functional theory (DFT) calculations have revealed insights into how the nitro and hydroxyl groups influence its reactivity and binding affinity to biological targets. Such computational approaches are indispensable in modern drug design, allowing researchers to predict molecular behavior before experimental validation.
The pharmaceutical industry has shown particular interest in 1-(5-Hydroxy-2,4-dinitrophenyl)ethanone due to its potential as an antiviral agent. Preliminary studies suggest that certain derivatives exhibit inhibitory effects against viral proteases and polymerases. The structural features of this compound allow for selective binding to viral enzymes without significant off-target effects on host proteins. This selectivity is a key factor in developing safe and effective antiviral therapies.
Another emerging application lies in materials science, where 1-(5-Hydroxy-2,4-dinitrophenyl)ethanone has been utilized as a precursor for conductive polymers. The nitro groups facilitate polymerization reactions, leading to materials with enhanced electrical conductivity. These polymers are being explored for use in organic electronics, such as flexible displays and solar cells. The versatility of this compound underscores its importance beyond traditional pharmaceuticals.
In conclusion,1-(5-Hydroxy-2,4-dinitrophenyl)ethanone (CAS No. 22633-36-9) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from drug development to advanced materials. As research continues to uncover new possibilities,1-(5-Hydroxy-2,4-dinitrophenyl)ethanone is poised to play an increasingly significant role in addressing global challenges in medicine and technology.
22633-36-9 (1-(5-Hydroxy-2,4-dinitrophenyl)ethanone) 関連製品
- 866137-36-2(2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)
- 1805917-64-9(3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 639509-38-9(2-(5Z)-2,4-dioxo-5-(2E)-3-phenylprop-2-en-1-ylidene-1,3-thiazolidin-3-yl-N-(4-fluorophenyl)acetamide)
- 2413884-95-2({2-azabicyclo2.2.1heptan-1-yl}methanol hydrochloride)
- 2921870-77-9(1-(6-Bromo-5-methylpyridin-3-yl)cyclopentanol)
- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)
- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)
- 182344-55-4(2-chloro-4-(propan-2-yl)-1,3-benzothiazole)
- 921803-73-8(N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)
- 1561865-37-9(methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate)







